molecular formula C7H6F2N4O B8632022 2-(2-Azido-1,1-difluoroethyl)-1-oxo-1lambda~5~-pyridine CAS No. 342815-99-0

2-(2-Azido-1,1-difluoroethyl)-1-oxo-1lambda~5~-pyridine

Cat. No. B8632022
Key on ui cas rn: 342815-99-0
M. Wt: 200.15 g/mol
InChI Key: XOCBHUYWKWCIFI-UHFFFAOYSA-N
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Patent
US07326786B2

Procedure details

To the solution of 2-(2-azido-1,1-difluoro-ethyl)-pyridine (example 59c), 2.6 g, 14 mmol) and 3-tert-butyl-4-hydroxy-5-methylphenyl sulfide (0.5 g, 1.4 mmol) in 1,2-dichloroethane (40 mL) was added MCPBA (77%, 4.2 g, 18.2 mmol). The reaction mixture was stirred at 55° C. for 12 h. After cooling to room temperature, the reaction mixture was poured into a saturated aqueous NaHCO3/NaS2O3 solution (100 mL) and extracted with methylene chloride (3×100 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 50%-100% ethyl acetate in hexane in 30 min) afforded 2-(2-azido-1,1-difluoro-ethyl)-pyridine N-oxide (2.7 g, 96%) as a clear oil. LC-MS m/e 201 (MH+).
Name
2-(2-azido-1,1-difluoro-ethyl)-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaHCO3 NaS2O3
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)([F:7])[F:6])=[N+:2]=[N-:3].C(C1C=C(SC2C=C(C)C(O)=C(C(C)(C)C)C=2)C=C(C)C=1[OH:24])(C)(C)C.C1C=C(Cl)C=C(C(OO)=O)C=1>ClCCCl>[N:1]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=1[O-:24])([F:7])[F:6])=[N+:2]=[N-:3]

Inputs

Step One
Name
2-(2-azido-1,1-difluoro-ethyl)-pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC(F)(F)C1=NC=CC=C1
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C)SC1=CC(=C(C(=C1)C)O)C(C)(C)C
Name
Quantity
4.2 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
NaHCO3 NaS2O3
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC(F)(F)C1=[N+](C=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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